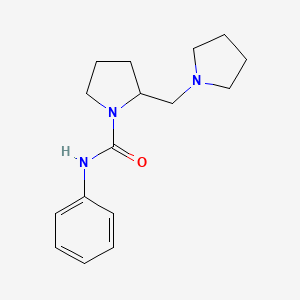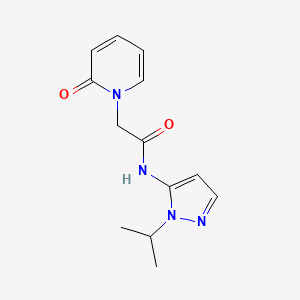![molecular formula C16H20N2O2 B7528477 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating physiological processes such as sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is widely expressed in the brain and peripheral tissues, making it an attractive target for drug development.
科学研究应用
1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. For example, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been used to investigate the effects of adenosine A1 receptor activation on sleep regulation, cardiovascular function, and pain perception. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has also been used to study the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用机制
1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile acts as a competitive antagonist for the adenosine A1 receptor. When adenosine binds to the A1 receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and neuronal activity. By blocking the binding of adenosine to the A1 receptor, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile prevents the downstream signaling pathway from being activated, resulting in increased neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile depend on the specific tissue or organ being studied. In the brain, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to increase wakefulness and reduce the duration of non-REM sleep. In the cardiovascular system, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to increase heart rate and blood pressure. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has also been shown to modulate pain perception and inflammation.
实验室实验的优点和局限性
One advantage of using 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor without affecting other adenosine receptors or unrelated signaling pathways. However, one limitation of using 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor in some experimental settings.
未来方向
There are several future directions for research involving 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that adenosine A1 receptor antagonists may have therapeutic potential for this condition. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists that could be used in clinical settings. Such compounds could have applications in the treatment of conditions such as chronic pain and cardiovascular disease.
合成方法
The synthesis of 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile involves several steps, including the reaction of 2,4-dimethylphenol with acetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with piperidine-4-carbonitrile in the presence of a base to form 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-3-4-15(13(2)9-12)20-11-16(19)18-7-5-14(10-17)6-8-18/h3-4,9,14H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQGLMQODSIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)

![2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)



![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)


![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)
![4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one](/img/structure/B7528501.png)
